molecular formula C16H14N2O4S B5542063 ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

Cat. No.: B5542063
M. Wt: 330.4 g/mol
InChI Key: DJHQNSRKLHDGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06742811 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Human Mast Cell Tryptase

Compounds derived from 1,2-benzisothiazol-3-one 1,1-dioxide, such as ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate derivatives, have been identified as potent inhibitors of human mast cell tryptase. These inhibitors demonstrate mechanism-based inhibition and selectivity, offering potential therapeutic applications in conditions involving mast cell tryptase, such as allergic reactions and inflammation. For instance, a specific derivative significantly reduced edema in a mouse model of skin inflammation, highlighting its therapeutic potential (Combrink et al., 1998).

Anti-Platelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, structurally related to this compound, have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity. These compounds serve as leads for developing novel antiplatelet agents, with one derivative showing potent inhibitory effects on PAR4-mediated platelet aggregation. This research underscores the potential of these compounds in the development of new antiplatelet drugs, crucial for preventing thrombotic diseases (Hua-Sin Chen et al., 2008).

Optical Storage Applications

In the field of materials science, derivatives of this compound have been incorporated into azo polymers for reversible optical storage. These polymers exhibit photoinduced birefringence, indicating potential applications in optical data storage and photonic devices. The cooperative motion between the azo groups and the polymer side chains enhances the optical properties, demonstrating the versatility of these compounds in advanced material applications (X. Meng et al., 1996).

Antimicrobial Agents

This compound derivatives have also been explored for their antimicrobial properties. For example, novel quinazolines with potential as antimicrobial agents have been synthesized, demonstrating the broad applicability of these compounds in combating microbial infections. Such research opens up new avenues for the development of antimicrobial drugs, addressing the growing concern of antibiotic resistance (N. Desai et al., 2007).

Properties

IUPAC Name

ethyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-22-16(19)11-7-3-5-9-13(11)17-15-12-8-4-6-10-14(12)23(20,21)18-15/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQNSRKLHDGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.